H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH
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Overview
Description
The compound H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH is a peptide consisting of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This particular peptide includes a variety of amino acids, including proline, cysteine, lysine, asparagine, phenylalanine, tryptophan, threonine, and serine, arranged in a specific sequence that can influence its structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this one can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents can be used to introduce modifications at specific amino acid residues.
Major Products
The major products of these reactions include peptides with modified structures, such as those with disulfide bridges or other post-translational modifications that can enhance their stability and biological activity.
Scientific Research Applications
Peptides like H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their roles in cellular processes and as potential therapeutic agents.
Medicine: Explored for their potential as drugs, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of diagnostic tools and as components in various biotechnological applications.
Mechanism of Action
The mechanism of action of peptides like H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. For example, the presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
H-Pro-Cys-OH: A dipeptide consisting of proline and cysteine.
H-Pro-Cys-Met-OH: A tripeptide including methionine.
H-Pro-Cys-Ser-OH: A tripeptide including serine.
Uniqueness
The uniqueness of H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH lies in its specific sequence, which can confer unique structural and functional properties. The presence of multiple cysteine residues allows for the formation of disulfide bridges, enhancing stability and potentially increasing biological activity. Additionally, the inclusion of both D- and L-amino acids can influence the peptide’s conformation and interactions with biological targets.
Properties
Molecular Formula |
C81H113N19O19S2 |
---|---|
Molecular Weight |
1721.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(4R,7S,10S,13R,16S,19R,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65+,67+/m1/s1 |
InChI Key |
DDRPLNQJNRBRNY-PABCYERMSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
Origin of Product |
United States |
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